4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxazepine ring system, which is fused with a 4-methylphenyl group and an oxoethyl group.
Preparation Methods
The synthesis of 4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 2-aminobenzoic acid.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 2-aminobenzoic acid in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the benzoxazepine ring system.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxoethyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine ring can be replaced with other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used in biological research to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:
4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione: This compound has a methoxy group instead of a methyl group, which may result in different biological activities and properties.
4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione: This compound has an additional phenyl group, which can influence its chemical reactivity and biological effects.
Properties
Molecular Formula |
C18H15NO4 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C18H15NO4/c1-12-6-8-13(9-7-12)15(20)10-19-17(21)11-23-16-5-3-2-4-14(16)18(19)22/h2-9H,10-11H2,1H3 |
InChI Key |
CWQCBYPHZMSQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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